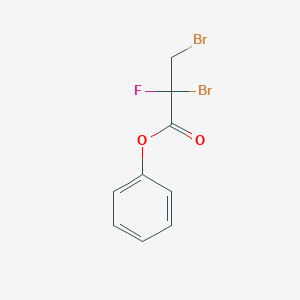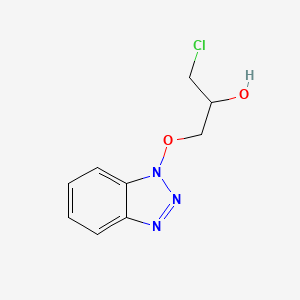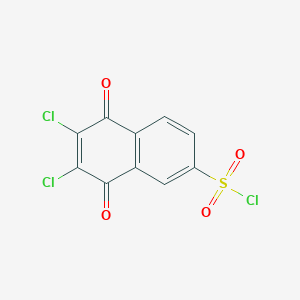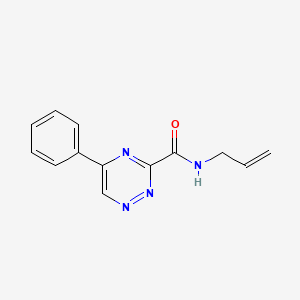
Phenyl 2,3-dibromo-2-fluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,3-dibromo-2-fluoropropanoate is an organic compound characterized by the presence of a phenyl group attached to a 2,3-dibromo-2-fluoropropanoate moiety. This compound is of interest due to its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2,3-dibromo-2-fluoropropanoate typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the addition of bromine to a precursor such as cinnamic acid, followed by fluorination. The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,3-dibromo-2-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Substitution: The presence of bromine makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenyl 2-fluoro-2-hydroxypropanoate, while oxidation can produce phenyl 2,3-dibromo-2-fluoropropanoic acid.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,3-dibromo-2-fluoropropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 2,3-dibromo-2-chloropropanoate
- Phenyl 2,3-dibromo-2-iodopropanoate
- Phenyl 2,3-dibromo-2-methylpropanoate
Uniqueness
Phenyl 2,3-dibromo-2-fluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The fluorine atom, in particular, enhances the compound’s stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
| 96625-72-8 | |
Molekularformel |
C9H7Br2FO2 |
Molekulargewicht |
325.96 g/mol |
IUPAC-Name |
phenyl 2,3-dibromo-2-fluoropropanoate |
InChI |
InChI=1S/C9H7Br2FO2/c10-6-9(11,12)8(13)14-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
XJTFDUZKDOBDOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C(CBr)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)


![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/no-structure.png)
methanolate](/img/structure/B14351686.png)


![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)

